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Compound of Interest

Compound Name: (R)-Tetrahydro-2H-pyran-3-OL

Cat. No.: B028581 Get Quote

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural

product synthesis, prized for its conformational stability and ability to engage in hydrogen

bonding.[1] Within this class of compounds, chiral-substituted THPs are of paramount

importance as they allow for the precise three-dimensional positioning of functional groups, a

critical factor in designing selective and potent therapeutic agents.[2] (R)-Tetrahydro-2H-
pyran-3-ol, with its defined stereocenter, represents a versatile and valuable chiral building

block. Its strategic placement of a secondary alcohol on the stable six-membered ether ring

makes it a key intermediate in the synthesis of complex molecules, including herbicides and

corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[3][4][5]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity

of (R)-Tetrahydro-2H-pyran-3-ol, offering field-proven insights for researchers, scientists, and

drug development professionals. We will delve into its structural characteristics, spectroscopic

signature, and synthetic utility, grounded in authoritative references to ensure scientific integrity.

Section 1: Core Physicochemical and Structural
Properties
Understanding the fundamental properties of a chemical entity is the first step in its effective

application. (R)-Tetrahydro-2H-pyran-3-ol is a colorless liquid at room temperature, and its

key identifiers and properties are summarized below.[4][6]
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Property Value Source(s)

IUPAC Name (3R)-oxan-3-ol [6]

CAS Number 100937-76-6 [6]

Molecular Formula C₅H₁₀O₂ [6][7]

Molecular Weight 102.13 g/mol [6]

Appearance Colorless liquid [4]

Density 1.081 g/cm³ [4]

Boiling Point 189.4 °C at 760 mmHg [4]

Flash Point 84.8 °C [4]

Purity Typically ≥95% [6]

Canonical SMILES O[C@@H]1CCCOC1 [6]

InChI Key
BHDLTOUYJMTTTM-

RXMQYKEDSA-N
[6]

Section 2: Spectroscopic Signature for Structural
Verification
Accurate structural confirmation is non-negotiable in synthesis and drug development. The

spectroscopic profile of (R)-Tetrahydro-2H-pyran-3-ol provides a definitive fingerprint for its

identification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the protons on the tetrahydropyran ring. The proton on the carbon bearing the hydroxyl

group (C3) would appear as a multiplet, with its chemical shift influenced by the solvent and

concentration. The protons on C2 and C6, being adjacent to the ring oxygen, would be

deshielded and appear at a lower field compared to the protons on C4 and C5.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals

corresponding to the five carbon atoms of the molecule. The carbon attached to the hydroxyl
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group (C3) will be found in the typical range for a secondary alcohol (approx. 60-70 ppm),

while the carbons adjacent to the ether oxygen (C2 and C6) will also be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption

band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the

alcohol functional group. A strong C-O stretching vibration will also be present around 1050-

1150 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion

peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of water (M-

18) and other characteristic cleavages of the tetrahydropyran ring.[8][9]

Section 3: Enantioselective Synthesis Pathways
The utility of (R)-Tetrahydro-2H-pyran-3-ol is intrinsically linked to its stereochemical purity.

While racemic synthesis via hydroboration-oxidation of 3,4-dihydro-2H-pyran is a common

method for the mixture, enantioselective strategies are required to produce the desired (R)-

enantiomer.[3] A highly effective and increasingly adopted strategy is the asymmetric enzymatic

reduction of a prochiral ketone precursor.[2]

This biocatalytic approach offers superb enantioselectivity (>99% ee) and high yields under

mild, environmentally benign conditions.[2] The process typically employs a ketoreductase

(KRED) enzyme, which uses a nicotinamide cofactor (NADPH) as a hydride source to

stereoselectively reduce the ketone. To make the process economically viable, a cofactor

regeneration system, often using glucose dehydrogenase (GDH) and glucose, is run in parallel.

[2]
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Caption: Workflow for asymmetric enzymatic synthesis of a chiral 3-hydroxytetrahydropyran.

Experimental Protocol: Asymmetric Enzymatic
Reduction
The following protocol is based on a well-established procedure for a structurally analogous

substrate and serves as a robust template.[2]

Biocatalyst Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium

phosphate, pH 7.0).

Reagent Addition: To the buffer, add the prochiral ketone substrate (e.g., 6-methoxydihydro-

2H-pyran-3(4H)-one), D-glucose (as the ultimate reductant), and NADP⁺.

Enzyme Introduction: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH)

enzymes. The enzyme loading is typically determined through initial screening experiments

to optimize reaction rate and efficiency.
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Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C)

with gentle agitation. Monitor the reaction progress by a suitable analytical method, such as

chiral HPLC or GC, to determine substrate conversion and enantiomeric excess (ee) of the

product.

Work-up and Purification: Once the reaction reaches completion (typically >99% conversion),

quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate

the enzymes. Centrifuge the mixture to remove the precipitated protein.

Extraction: Extract the aqueous supernatant with an appropriate organic solvent (e.g., ethyl

acetate or dichloromethane).

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude chiral alcohol.

Purification: If necessary, purify the product further using flash column chromatography on

silica gel to afford the (R)-Tetrahydro-2H-pyran-3-ol derivative with high chemical and

enantiomeric purity.

Section 4: Chemical Reactivity and Synthetic
Applications
The synthetic versatility of (R)-Tetrahydro-2H-pyran-3-ol stems from the reactivity of its

secondary hydroxyl group. This functional group can readily participate in a variety of standard

organic transformations, making it a valuable handle for molecular elaboration.

Mandatory Visualization: Key Reaction Pathways
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Principal Reaction Pathways of (R)-Tetrahydro-2H-pyran-3-ol
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Caption: Common transformations of the 3-hydroxyl group on the tetrahydropyran scaffold.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, tetrahydro-

2H-pyran-3-one, using a variety of standard oxidizing agents such as pyridinium

chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is itself a

useful intermediate for further C-C bond-forming reactions.[10]

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g.,

pyridine, triethylamine) readily converts the alcohol to its corresponding ester. This is often

used as a protecting group strategy or to introduce specific functionalities.

Etherification: Under basic conditions (e.g., using sodium hydride), the alcohol can be

deprotonated to form an alkoxide, which can then be alkylated with alkyl halides (e.g., benzyl

bromide, methyl iodide) to form ethers. This is another common protecting group strategy

(e.g., as a benzyl ether) or a method to build more complex structures.

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good

leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl

chloride. This activated intermediate is then susceptible to nucleophilic substitution (Sₙ2),

typically with inversion of configuration at the chiral center, allowing for the stereocontrolled

introduction of a wide range of nucleophiles (e.g., azides, cyanides, halides).
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The tetrahydropyran scaffold derived from this building block is a key component in numerous

biologically active molecules, demonstrating its importance in the development of novel

therapeutics.[1][11][12]

Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are critical to ensure safety and

maintain the integrity of the compound.

Handling: Wear appropriate personal protective equipment (PPE), including chemical-

resistant gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area or under

a chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.

[6]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

[13] It should be stored away from incompatible materials such as strong oxidizing agents

and strong bases.[13]

Hazards: (R)-Tetrahydro-2H-pyran-3-ol is classified as an irritant. It may cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Standard precautionary measures should be followed, such as washing hands thoroughly

after handling and avoiding breathing vapors.[6][14]

Conclusion
(R)-Tetrahydro-2H-pyran-3-ol is a chiral building block of significant value, bridging the gap

between simple starting materials and complex, high-value molecules. Its well-defined

stereochemistry, stable heterocyclic core, and synthetically versatile hydroxyl group make it an

indispensable tool for medicinal chemists and synthesis experts. The advent of robust

enantioselective synthetic methods, particularly enzymatic reductions, has made this reagent

more accessible, paving the way for its broader application in the discovery and development

of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its

properties, as detailed in this guide, is essential for unlocking its full synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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